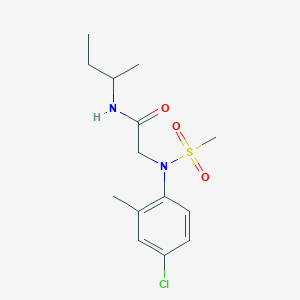
3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone
Overview
Description
3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone, also known as Muscone, is a synthetic musk compound used in the fragrance industry. The compound is widely used in perfumes, soaps, and other personal care products due to its unique odor profile. However, recent scientific research has demonstrated the potential of Muscone beyond its use in the fragrance industry.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone is not fully understood. However, studies have suggested that the compound may act on multiple cellular pathways, including the NF-κB and MAPK signaling pathways. 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has also been found to modulate the expression of several genes involved in inflammation and cancer.
Biochemical and Physiological Effects
3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and liver cancer cells. 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. In addition, 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has a unique odor profile, which can be used as a marker for its presence in biological samples. However, 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has some limitations for lab experiments. The compound is insoluble in water, which can make it difficult to administer in vivo. In addition, 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has low bioavailability, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for research on 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone. One potential area of research is the development of 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone-based therapeutics for the treatment of cancer and inflammation. Another area of research is the development of 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone-based neuroprotective agents for the treatment of neurodegenerative diseases. Finally, the use of 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone as a biomarker for the detection of cancer and other diseases is an area of research that warrants further investigation.
Conclusion
In conclusion, 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone is a synthetic musk compound with potential therapeutic properties. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer effects. 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has also been found to have neuroprotective and anti-aging properties. The compound can be easily synthesized in large quantities and has a unique odor profile, which can be used as a marker for its presence in biological samples. Further research is needed to fully understand the mechanism of action of 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone and to develop 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone-based therapeutics for the treatment of various diseases.
Scientific Research Applications
3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been the focus of several scientific research studies due to its potential therapeutic properties. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer effects. In addition, 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been found to have neuroprotective and anti-aging properties.
properties
IUPAC Name |
(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O4/c1-23-12-6-7-17(24-2)14(10-12)18-9-11(19(22)25-18)8-13-15(20)4-3-5-16(13)21/h3-10H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEIFQMFFHZZHM-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=C(C=CC=C3Cl)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



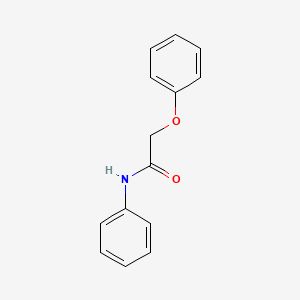
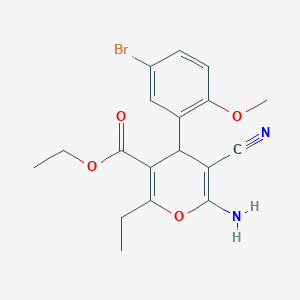
![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine](/img/structure/B4885337.png)
![potassium [3-(2,5-dichlorophenoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B4885345.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4885366.png)
![N-allyl-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4885378.png)
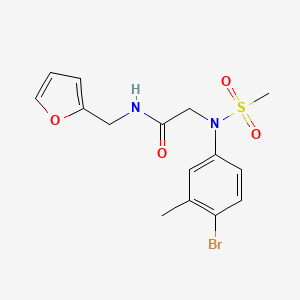
![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)
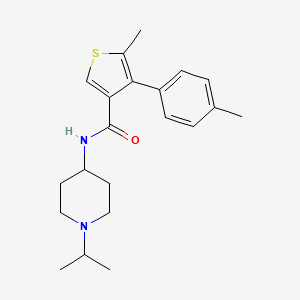
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)
